(S)-2-Ethylhexanoic acid sodium salt
CAS No.: 139889-57-9
Cat. No.: VC13847554
Molecular Formula: C8H15NaO2
Molecular Weight: 166.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139889-57-9 |
|---|---|
| Molecular Formula | C8H15NaO2 |
| Molecular Weight | 166.19 g/mol |
| IUPAC Name | sodium;(2S)-2-ethylhexanoate |
| Standard InChI | InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1 |
| Standard InChI Key | VYPDUQYOLCLEGS-FJXQXJEOSA-M |
| Isomeric SMILES | CCCC[C@H](CC)C(=O)[O-].[Na+] |
| SMILES | CCCCC(CC)C(=O)[O-].[Na+] |
| Canonical SMILES | CCCCC(CC)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a branched alkyl chain with a carboxylate group bound to a sodium ion. The chiral center at the second carbon of the hexanoic acid backbone confers stereoselectivity, which is critical for its role in enantioselective syntheses. The isomeric SMILES notation explicitly defines the S-configuration.
Physical and Chemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.19 g/mol | |
| Solubility | Water, methanol, ethanol, acetone | |
| Hygroscopicity | High | |
| Melting Point | Not documented | — |
| Stability | Stable under inert conditions |
The sodium salt’s solubility in organic solvents like ethanol () and acetone () enables its use in non-aqueous reaction media. Its hygroscopic nature necessitates airtight storage to prevent hydration .
Synthesis and Industrial Production
Traditional Methods and Limitations
Prior art methods, such as organic anti-solvent precipitation and spray drying, faced significant challenges:
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Anti-solvent approach: Required costly solvents (e.g., ethyl acetate) and produced impure, poorly crystalline products .
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Spray drying: Demanded specialized equipment and precise temperature control (inlet: 118–138°C; outlet: 107°C), increasing operational costs .
Novel Synthesis Protocol
A 2015 patent (IN2362-DEL-2009) introduced a cost-effective alternative :
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Neutralization: React 2-ethylhexanoic acid with sodium hydroxide in aqueous medium.
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Dehydration: Evaporate water under reduced pressure.
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Pan drying: Heat residual solid at 80–100°C to yield a fine powder.
Advantages over prior methods:
Applications in Industry and Pharmaceuticals
Catalysis and Materials Science
The compound acts as:
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A sodium source in organometallic catalysts for polymerization (e.g., polyethylene terephthalate).
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An adhesion promoter in coatings and solar cell components.
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A mild base in acylation reactions, facilitating amine protection in peptide synthesis .
Pharmaceutical Intermediates
Key roles include:
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Synthesizing sodium ampicillin and amoxicillin salts via metathesis reactions .
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Serving as a counterion in cephalosporin antibiotics to enhance solubility .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| Storage | Airtight container, dry environment |
Research Gaps and Future Directions
Underexplored Areas
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